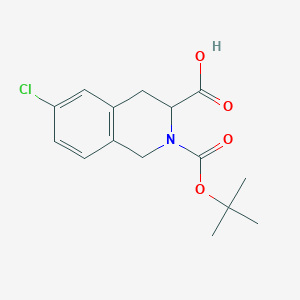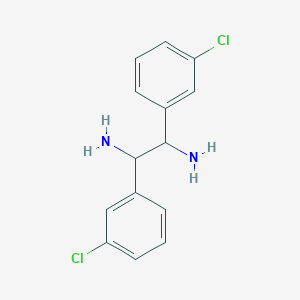
1,2-Bis(3-chlorophenyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(3-chlorophenyl)-1,2-ethanediamine is an organic compound with the molecular formula C14H14Cl2N2 It is a derivative of ethanediamine where each nitrogen atom is bonded to a 3-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(3-chlorophenyl)-1,2-ethanediamine can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with ethylenediamine in the presence of a reducing agent. The reaction typically proceeds as follows:
Condensation Reaction: 3-chlorobenzaldehyde reacts with ethylenediamine to form an imine intermediate.
Reduction: The imine intermediate is reduced to form this compound.
The reaction conditions often involve the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(3-chlorophenyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1,2-Bis(3-chlorophenyl)-1,2-ethanediamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It is used in the development of polymers and advanced materials with specific properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2-Bis(3-chlorophenyl)-1,2-ethanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. In biological systems, it may interact with neurotransmitter receptors, affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(4-chlorophenyl)-1,2-ethanediamine: Similar structure but with chlorine atoms at the 4-position of the phenyl rings.
1,2-Bis(3-bromophenyl)-1,2-ethanediamine: Similar structure but with bromine atoms instead of chlorine.
1,2-Bis(3-methylphenyl)-1,2-ethanediamine: Similar structure but with methyl groups instead of chlorine.
Uniqueness
1,2-Bis(3-chlorophenyl)-1,2-ethanediamine is unique due to the presence of chlorine atoms at the 3-position of the phenyl rings, which can influence its reactivity and interactions with other molecules. The specific positioning of the chlorine atoms can affect the compound’s electronic properties and steric hindrance, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C14H14Cl2N2 |
|---|---|
Poids moléculaire |
281.2 g/mol |
Nom IUPAC |
1,2-bis(3-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14Cl2N2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13-14H,17-18H2 |
Clé InChI |
JASPNOWTBVYYLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(C(C2=CC(=CC=C2)Cl)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


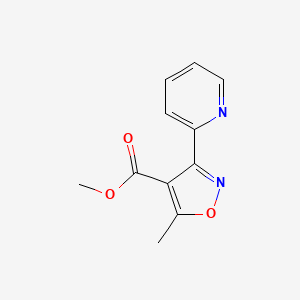
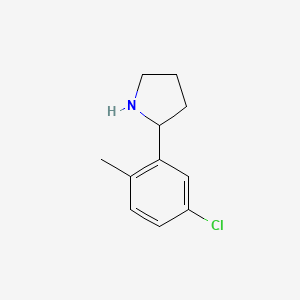
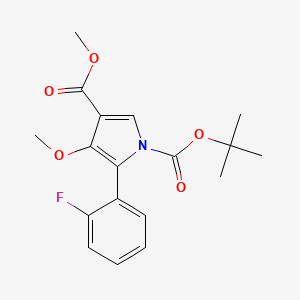
![2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole-4-carboxylic Acid](/img/structure/B13690385.png)
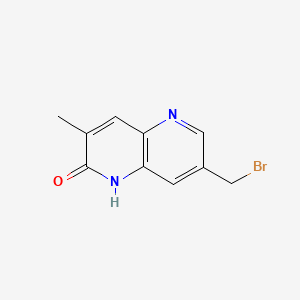


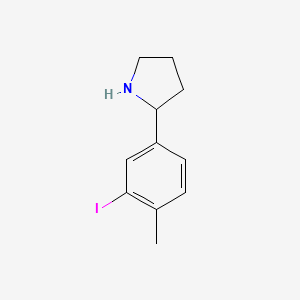
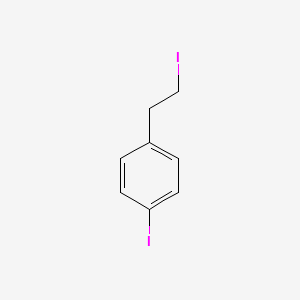


![6-Bromofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B13690443.png)

